S-Nitroso-N-acetyl-DL-penicillamine
CAS No.: 67776-06-1
Cat. No.: VC20755766
Molecular Formula: C7H12N2O4S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67776-06-1 |
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Molecular Formula | C7H12N2O4S |
Molecular Weight | 220.25 g/mol |
IUPAC Name | 2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid |
Standard InChI | InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) |
Standard InChI Key | ZIIQCSMRQKCOCT-UHFFFAOYSA-N |
SMILES | CC(=O)NC(C(=O)O)C(C)(C)SN=O |
Canonical SMILES | CC(=O)NC(C(=O)O)C(C)(C)SN=O |
Appearance | Assay:≥98%A crystalline solid |
S-Nitroso-N-acetyl-DL-penicillamine, commonly referred to as SNAP, is an organosulfur compound with the molecular formula
and a molecular weight of 220.25 g/mol. It is a nitroso derivative of N-acetyl-DL-penicillamine, where the sulfanyl hydrogen is replaced by a nitroso group. This compound is notable for its role as a nitric oxide (NO) donor, which has significant implications in pharmacological and physiological studies, particularly concerning vasodilation and cellular signaling pathways .
Stability and Release Mechanism
SNAP exhibits a relatively stable release of nitric oxide under physiological conditions, making it a valuable tool for studying NO-related biological processes. The half-life of SNAP is approximately 6 hours, allowing for sustained release in biological systems .
Nitric Oxide Donation
SNAP acts as a nitric oxide donor, which has been shown to induce various biological effects:
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Vasodilation: SNAP facilitates the relaxation of vascular smooth muscle cells, leading to increased blood flow.
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Cytotoxicity: Under hypoxic conditions, SNAP can exhibit cytotoxic effects on endothelial cells due to enhanced NO release .
Impact on Cellular Mechanisms
Research indicates that SNAP influences several intracellular pathways:
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cGMP Pathway Activation: SNAP elevates intracellular cGMP levels, which plays a crucial role in mediating vasodilatory effects and other cellular responses .
Effect | Mechanism |
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Vasodilation | Increased cGMP levels |
Cytotoxicity | Enhanced NO levels under hypoxia |
Apoptosis Inhibition | Modulation of TNF-induced apoptosis |
Research Findings
Numerous studies have investigated the pharmacological applications of S-Nitroso-N-acetyl-DL-penicillamine:
Cardiovascular Effects
In vitro studies have demonstrated that SNAP can improve cardiac function without causing tachycardia, enhancing diastolic function and cardiac output in animal models .
Applications in Medicine
S-Nitroso-N-acetyl-DL-penicillamine holds promise for various medical applications:
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Cardiovascular Therapies: Its vasodilatory properties make it a candidate for treating hypertension and other cardiovascular diseases.
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Research Tool: As a stable nitric oxide donor, it is widely used in experimental settings to study NO signaling pathways.
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